- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216

Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)

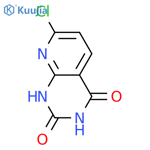

![2,4,7-Trichloropyrido[2,3-d]pyrimidine structure](https://fr.kuujia.com/scimg/cas/938443-20-0x500.png)

938443-20-0 structure

Nom du produit:2,4,7-Trichloropyrido[2,3-d]pyrimidine

Numéro CAS:938443-20-0

Le MF:C7H2Cl3N3

Mégawatts:234.469877719879

MDL:MFCD11109463

CID:796680

PubChem ID:37819133

2,4,7-Trichloropyrido[2,3-d]pyrimidine Propriétés chimiques et physiques

Nom et identifiant

-

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine

- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-

- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine

- zlchem 38

- PubChem20630

- C7H2Cl3N3

- QC-8

- ZLB0025

- DNFDLCRLLQVUQK-UHFFFAOYSA-N

- RW3233

- 6004AC

- PB20564

- FCH1402532

- SY011612

- AM807611

- ST2403652

- AX8158866

- AB0080808

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)

- MFCD11109463

- J-507091

- EN300-3253335

- Z1269166412

- SCHEMBL1216985

- A844720

- DTXSID00653353

- CS-B0238

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR

- AS-41727

- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine

- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-

- AKOS015850445

- AC-24556

- DB-079720

- 938443-20-0

-

- MDL: MFCD11109463

- Piscine à noyau: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H

- La clé Inchi: DNFDLCRLLQVUQK-UHFFFAOYSA-N

- Sourire: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1

Propriétés calculées

- Qualité précise: 232.93100

- Masse isotopique unique: 232.931

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 0

- Complexité: 192

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3.7

- Surface topologique des pôles: 38.7

Propriétés expérimentales

- Dense: 1.685

- Point de fusion: Not available

- Point d'ébullition: 316.4±42.0℃ at 760 mmHg

- Point d'éclair: Not available

- Indice de réfraction: 1.688

- Le PSA: 38.67000

- Le LogP: 2.98500

- Pression de vapeur: Not available

2,4,7-Trichloropyrido[2,3-d]pyrimidine Informations de sécurité

- Mot signal:warning

- Description des dangers: H303+H313+H333

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII

- Code de catégorie de danger: 25-41

- Instructions de sécurité: 26-39-45

-

Identification des marchandises dangereuses:

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,4,7-Trichloropyrido[2,3-d]pyrimidine Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

2,4,7-Trichloropyrido[2,3-d]pyrimidine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D494931-1G |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 1g |

$140 | 2024-05-23 | |

| eNovation Chemicals LLC | K04776-1g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | >95% | 1g |

$280 | 2024-05-23 | |

| eNovation Chemicals LLC | K04776-25g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | >95% | 25g |

$4000 | 2024-05-23 | |

| eNovation Chemicals LLC | K13258-5g |

2,4,7-Trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 5g |

$1800 | 2023-05-08 | |

| eNovation Chemicals LLC | D494931-500MG |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 500mg |

$100 | 2024-05-23 | |

| Enamine | EN300-3253335-1.0g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 1.0g |

$114.0 | 2025-03-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-1g |

2,4,7-Trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95+% | 1g |

2536.0CNY | 2021-08-04 | |

| Enamine | EN300-3253335-0.05g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.05g |

$26.0 | 2025-03-18 | |

| Enamine | EN300-3253335-0.1g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.1g |

$40.0 | 2025-03-18 | |

| Enamine | EN300-3253335-0.5g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.5g |

$89.0 | 2025-03-18 |

2,4,7-Trichloropyrido[2,3-d]pyrimidine Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 100 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

Référence

- Preparation of heterocycles as mTOR inhibitors, China, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt → 70 °C; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

Référence

- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C

Référence

- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

Référence

- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C

Référence

- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 25 °C; 0.5 h, 70 °C; 70 °C → 25 °C

1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C

Référence

- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C

1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C

Référence

- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

Référence

- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, rt → 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

Référence

- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled

1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled

Référence

- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C

Référence

- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

Référence

- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; cooled

1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C

1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C

Référence

- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,

2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials

2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products

2,4,7-Trichloropyrido[2,3-d]pyrimidine Littérature connexe

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine) Produits connexes

- 2303060-72-0(4-Methanesulfonylthiophene-2-sulfonamide)

- 2128734-96-1(N'-(9-ethyl-9H-carbazol-3-yl)methylidene-3-(4-methylpiperazin-1-yl)propanehydrazide dihydrochloride)

- 2680816-70-8(2-[(2-Methylphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid)

- 2649068-00-6(7-(isocyanatomethyl)-1-methyl-1H-indole)

- 2648922-94-3((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid)

- 1251674-69-7(N-(2-bromophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide)

- 2172485-55-9(1-(2-Hydroxypropan-2-yl)-2-methylcyclopropane-1-carboxylic acid)

- 1806855-53-7(3-(Aminomethyl)-6-bromo-4-(difluoromethyl)-2-hydroxypyridine)

- 158616-85-4((2-METHYLNAPHTHALEN-1-YL)METHANAMINE)

- 1820720-64-6((2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine

Pureté:99%

Quantité:5g

Prix ($):512.0